molecular formula C35H32N2O7 B1193220 Nifrofam

Nifrofam

Cat. No. B1193220
M. Wt: 592.65
InChI Key: HAAHPHQWRWQGBH-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nifrofam is a fluorescent probe for imaging α4β2* nAChRs.

Scientific Research Applications

Pharmacogenetics and Drug Response

Research in the field of pharmacogenetics, which investigates the correlation between drug response and genetic variation, is relevant to understanding the applications of Nifrofam. The NIH Pharmacogenetics Research Network (PGRN) works on drugs treating various disorders including asthma, depression, cardiovascular diseases, and addiction, as well as focusing on specific proteins interacting with drugs (Giacomini et al., 2007).

Structural Fire Experimental Research

The NIST National Fire Research Laboratory (NFRL) conducts real-scale fire measurements, which might be relevant to studying the stability or reaction of this compound under extreme conditions. This lab has capabilities for testing the performance of materials and systems under fire load, potentially applicable to this compound research (Bundy et al., 2016).

NIH Consensus Development on Hepatitis B

Research on hepatitis B, such as the NIH consensus development conference, though not directly related to this compound, provides insights into the process of clinical drug research and evaluation, which could be applied to this compound studies (Sorrell et al., 2009).

Public-Private Collaboration in Clinical Innovation

Collaborative models between pharmaceutical companies and biomedical researchers, like the National Center for Advancing Translational Sciences (NCATS)’ initiative, are critical for advancing therapeutic development, which could be relevant for this compound's clinical applications (Wegner et al., 2022).

Noninferiority Trials in Drug Research

Understanding noninferiority trials, which demonstrate that a new treatment is not worse than a proven active comparator, is significant for this compound's drug research and development (Wangge et al., 2010).

Personalized Medicine in Drug Development

Advancements in personalized medicine, driven by genetic discoveries and targeted molecular therapies, are important for the development of drugs like this compound (Hamburg & Collins, 2010).

Development of Fluorescence Imaging Probes

Research on the development of fluorescence imaging probes, like those for nicotinic acetylcholine α4β2∗ receptors, is relevant as it provides insights into the methods that can be used for imaging and studying the interaction of drugs like this compound with biological systems (Samra et al., 2017).

properties

Molecular Formula

C35H32N2O7

Molecular Weight

592.65

IUPAC Name

(S)-2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-4-((3-(3-(pyrrolidin-2-ylmethoxy)phenyl)propyl)carbamoyl)benzoic acid

InChI

InChI=1S/C35H32N2O7/c38-24-9-12-28-31(18-24)44-32-19-25(39)10-13-29(32)33(28)30-17-22(8-11-27(30)35(41)42)34(40)37-15-2-5-21-4-1-7-26(16-21)43-20-23-6-3-14-36-23/h1,4,7-13,16-19,23,36,38H,2-3,5-6,14-15,20H2,(H,37,40)(H,41,42)/t23-/m0/s1

InChI Key

HAAHPHQWRWQGBH-QHCPKHFHSA-N

SMILES

O=C(O)C1=CC=C(C(NCCCC2=CC=CC(OC[C@H]3NCCC3)=C2)=O)C=C1C4=C5C=CC(C=C5OC6=C4C=CC(O)=C6)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Nifrofam

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.